molecular formula C19H22N4O2 B7037286 N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide

N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide

Cat. No.: B7037286
M. Wt: 338.4 g/mol
InChI Key: IJEVWBXSRYIDNO-UHFFFAOYSA-N
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Description

N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a cyclohexyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles like amines, and bases are frequently employed.

Major Products

The major products of these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and oxazole rings can bind to active sites of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylbenzimidazol-2-yl)-5-methyl-1,3-oxazole-4-carboxamide
  • N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which can confer different electronic properties and reactivity. This uniqueness can lead to distinct biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-16-17(20-12-25-16)18(24)22-19-21-14-10-6-7-11-15(14)23(19)13-8-4-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEVWBXSRYIDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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